An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethoxy-3'-iodobenzophenone
An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethoxy-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-3'-iodobenzophenone is a halogenated and methoxylated derivative of benzophenone. The benzophenone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The presence of methoxy groups can influence the molecule's lipophilicity and electronic properties, potentially impacting its binding to biological targets. The iodine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, or can be utilized in radio-labeling studies. This document outlines the predicted physicochemical properties, a proposed synthetic pathway, and standard characterization methodologies for this compound.
Physicochemical Properties
Quantitative data for 3,5-Dimethoxy-3'-iodobenzophenone is not available in the cited literature. The following table summarizes calculated values and placeholders for experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃IO₃ | Calculated |
| Molecular Weight | 368.17 g/mol | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| LogP | Not available | - |
Proposed Synthesis: Friedel-Crafts Acylation
A plausible and common method for the synthesis of benzophenones is the Friedel-Crafts acylation. This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of 3,5-Dimethoxy-3'-iodobenzophenone, this would involve the acylation of iodobenzene with 3,5-dimethoxybenzoyl chloride.
Synthesis Workflow
Caption: Proposed synthesis workflow for 3,5-Dimethoxy-3'-iodobenzophenone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general representation and should be optimized for safety and yield.
Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxybenzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (use a gas trap).
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After the reaction is complete (as indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 3,5-dimethoxybenzoyl chloride can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of Iodobenzene
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In a separate three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to a suitable inert solvent (e.g., dichloromethane or carbon disulfide).
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Cool the suspension to 0 °C in an ice bath.
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Add iodobenzene (1.0 eq) to the cooled suspension.
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Slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in the same solvent via the dropping funnel.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain 3,5-Dimethoxy-3'-iodobenzophenone.
Characterization Protocols
The following are standard methods for the structural elucidation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will provide information on the number of different types of protons and their chemical environments. Expected signals would include those for the methoxy groups and the aromatic protons on both rings.
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¹³C NMR: The ¹³C NMR spectrum, also recorded in a deuterated solvent, will show signals for each unique carbon atom in the molecule, including the carbonyl carbon, the methoxy carbons, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of the compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Key characteristic peaks would be expected for:
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C=O (ketone) stretching vibration (typically around 1650-1680 cm⁻¹).
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C-O (ether) stretching vibrations.
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Aromatic C-H and C=C stretching vibrations.
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C-I stretching vibration (typically in the far-IR region).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragment ions.
Logical Relationship of Synthesis and Characterization
The overall process of obtaining and verifying the target compound follows a logical progression from synthesis to purification and finally to structural confirmation.
Caption: Logical flow from synthesis to a verified chemical entity.
Conclusion
While direct experimental data on 3,5-Dimethoxy-3'-iodobenzophenone is scarce, this guide provides a solid foundation for its synthesis and characterization based on well-established organic chemistry principles. The proposed Friedel-Crafts acylation route is a viable method for its preparation. The outlined characterization protocols are standard procedures for the structural elucidation of novel organic compounds. Further research is warranted to determine the specific physicochemical properties and to explore the potential biological activities of this molecule.
